molecular formula C24H19N3O4 B2737153 2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 444077-21-8

2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2737153
CAS No.: 444077-21-8
M. Wt: 413.433
InChI Key: XQVRUBPAGNIUMF-UHFFFAOYSA-N
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Description

2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene in the critical Down syndrome region of chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome, including intellectual disability and early-onset neurodegeneration. By selectively inhibiting DYRK1A, this compound modulates the phosphorylation of key substrate proteins, such as tau and amyloid precursor protein (APP), which are central to the pathogenesis of Alzheimer's disease, thereby providing a valuable tool for investigating tauopathies and other neurodegenerative conditions. Furthermore, DYRK1A inhibition has been shown to promote the proliferation of pancreatic beta cells, positioning this compound as a critical research molecule for exploring novel therapeutic strategies in diabetes research aimed at restoring functional beta-cell mass. Its well-defined mechanism of action makes it an essential pharmacological probe for dissecting DYRK1A signaling pathways in neuronal development, cell cycle regulation, and synaptic plasticity.

Properties

IUPAC Name

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-14-9-20-22(21(16-5-3-2-4-6-16)17(11-25)23(26)31-20)24(28)27(14)12-15-7-8-18-19(10-15)30-13-29-18/h2-10,21H,12-13,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVRUBPAGNIUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound with significant pharmaceutical potential. Its complex structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C₃₂H₃₈N₄O₇
  • Molecular Weight : 590.7 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy due to its known pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Cytotoxicity Studies : The cytotoxic effects against various cancer cell lines have been evaluated. Compounds with similar structural features demonstrated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that our compound may exhibit similar effects .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Neuroprotective Effects

The compound's potential neuroprotective effects are also under investigation:

  • CNS Activity : Pyridine derivatives have been shown to possess CNS depressant and neuroleptic activities . This suggests that our compound might interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Case Studies : Research involving related compounds indicated improvements in cognitive function in animal models of Alzheimer's disease, warranting further exploration into the neuroprotective properties of 2-amino derivatives .

Antimicrobial Properties

The antimicrobial activity of heterocyclic compounds has been well documented:

  • Broad-Spectrum Activity : Compounds similar to our target have exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • In Vitro Studies : Preliminary studies indicated that modifications to the pyrano-pyridine structure could enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeCell Line/OrganismReference
Compound AAntitumorMCF-7
Compound BNeuroprotectiveRat Model
Compound CAntimicrobialE. coli

Case Studies

  • Case Study 1 : A study on a derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics .
  • Case Study 2 : In vivo studies demonstrated that a related compound improved cognitive functions in Alzheimer’s disease models, indicating potential for therapeutic use in neurodegenerative conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds related to 2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. In vitro studies demonstrate effectiveness against a range of bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Neuroprotective Effects

Another promising application is in neuroprotection. Some derivatives have shown the ability to protect neuronal cells from oxidative stress and neurotoxicity. This potential makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrano[3,2-c]pyridine derivatives on human breast cancer cells. The results indicated that specific substitutions on the pyridine ring enhanced potency against MCF-7 cells .
  • Antimicrobial Efficacy : In a comparative study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of several benzo[d][1,3]dioxole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the benzo[d][1,3]dioxole moiety significantly increased antibacterial activity .
  • Neuroprotective Mechanism : A recent investigation into the neuroprotective properties of similar compounds highlighted their ability to reduce oxidative stress markers in neuronal cultures exposed to toxic agents. This study suggests that the compound could be beneficial in developing therapies for neurodegenerative conditions .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Potential Reactions Example Conditions Outcome
Amino group (-NH₂) Acylation, alkylation, Schiff base formationAcCl/pyridine, R-X/base, aldehydes/ketonesFormation of amides, secondary amines, or imines
Carbonitrile (-C≡N) Hydrolysis to amide/carboxylic acid, nucleophilic additionH₂SO₄/H₂O (acidic), NaOH/H₂O (basic)-CONH₂ or -COOH derivatives; thiol or amine adducts
Ketone (C=O) Reduction to alcohol, nucleophilic attack (e.g., Grignard)NaBH₄, LiAlH₄, RMgXSecondary alcohol or substituted derivatives
Benzodioxole ring Ring-opening under acidic conditions, electrophilic substitutionHBr/AcOH, HNO₃/H₂SO₄Catechol derivatives or nitrated products

Multicomponent Cyclization

The pyrano-pyridine core is typically synthesized via one-pot reactions involving malononitrile, aldehydes, and active methylene compounds. For example:

  • Reagents : 3,4,5-Trimethoxybenzaldehyde, malononitrile, DMAP in ethanol .

  • Mechanism : Knoevenagel condensation followed by cyclization.

  • Yield : 70–85% under reflux conditions .

Amino Group Modifications

The amino group at position 2 undergoes selective acylation:

  • Example : Reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative .

  • Applications : Enhances lipophilicity for pharmacokinetic optimization.

Carbonitrile Hydrolysis

Controlled hydrolysis of the nitrile group:

  • Acidic conditions (H₂SO₄, 80°C): Forms the primary amide .

  • Basic conditions (NaOH, H₂O₂): Produces the carboxylic acid .

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes nitration or sulfonation at the 5-position due to electron-donating methoxy groups :

  • Reagents : HNO₃/H₂SO₄ at 0–5°C.

  • Outcome : Nitro derivatives with retained ring integrity .

Ring-Opening Reactions

Under strong acidic conditions (e.g., HBr/AcOH), the benzodioxole ring cleaves to form a catechol derivative, which can further oxidize to quinones .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C leads to decomposition of the pyrano-pyridine ring.

  • Photoreactivity : The carbonitrile group may undergo photoisomerization under UV light .

Comparative Reactivity Table

Reaction Type Conditions Product Yield (%) Key Reference
Acylation of -NH₂Ac₂O, reflux, 2 hAcetamide derivative88
Nitrile → AmideH₂SO₄ (20%), 80°C, 4 h3-Carbamoylpyridine75
Benzodioxole nitrationHNO₃/H₂SO₄, 0°C, 1 h5-Nitrobenzodioxole analog62
Ketone reductionNaBH₄, MeOH, RT, 30 minSecondary alcohol91

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among related pyrano[3,2-c]pyridine derivatives are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Pyrano[3,2-c]pyridine Derivatives

Compound ID (CAS/Ref.) Position 4 Substituent Position 6 Substituent Key Functional Differences Potential Applications
Target Compound Phenyl Benzo[d][1,3]dioxol-5-ylmethyl High lipophilicity; metabolic stability Anticancer, CNS agents
443729-88-2 4-Methoxyphenyl Benzo[d][1,3]dioxol-5-ylmethyl Methoxy enhances electron density Enzyme inhibition (e.g., kinases)
612049-25-9 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl Dimethoxy improves solubility Antimicrobial agents
612049-16-8 4-Hydroxyphenyl Pyridin-3-ylmethyl Hydroxyl enables H-bonding Antioxidant, anti-inflammatory
607696-30-0 4-[(4-Cl-benzyl)oxy]-3-methoxy Benzo[d][1,3]dioxol-5-ylmethyl Chlorobenzyl enhances bioactivity Antiparasitic agents
94988-86-0 Phenyl - (Pyrano[2,3-d]pyrimidine core) Pyrimidine core alters binding affinity Antiviral, kinase inhibitors

Position 4 Substituent Effects

  • Phenyl vs. Methoxyphenyl : The target compound’s phenyl group (unsubstituted) favors hydrophobic interactions, while the 4-methoxyphenyl derivative (443729-88-2) shows enhanced electron density, improving binding to polar enzyme active sites .

Position 6 Substituent Effects

  • Benzo[d][1,3]dioxol-5-ylmethyl : Present in both the target compound and 443729-88-2, this group is associated with resistance to oxidative metabolism, prolonging half-life in vivo .
  • Pyridinylmethyl (612049-25-9) : The pyridine ring introduces basicity, which may enhance solubility in acidic environments (e.g., gastrointestinal tract) .

Functional Group Interactions

  • Cyano Group: The cyano group at position 3 in the target compound and analogs (e.g., 94988-86-0) acts as a hydrogen bond acceptor, critical for interactions with serine or threonine residues in enzymes .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?

The compound is typically synthesized via a multicomponent reaction involving 3',4'-methylenedioxy-acetophenone, an aldehyde (e.g., benzaldehyde derivatives), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Key factors include stoichiometric control of ammonium acetate (8 equivalents) to drive the cyclocondensation reaction and purification via crystallization from DMF/ethanol (1:2 ratio) . Alternative methods involve refluxing intermediates with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (2 hours), followed by crystallization .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks using DMSO-d6 solvent. For example, the benzo[d][1,3]dioxole methylene protons appear as a singlet at δ ~4.35 ppm, while aromatic protons (phenyl and benzodioxole) resonate between δ 7.11–7.39 ppm .
  • IR spectroscopy : Confirm the nitrile group (C≡N) via a sharp absorption band at ~2,219 cm⁻¹ and carbonyl (C=O) at ~1,650–1,720 cm⁻¹ .
  • HRMS : Validate molecular weight with ESI-MS (e.g., [M+Na⁺] calculated at m/z 394.0167) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Replace ammonium acetate with ionic liquids (e.g., [BMIM]Br) to enhance cyclization efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) for solubility of intermediates, reducing reaction time by 30–40% .
  • Temperature gradients : Stepwise heating (80°C → 120°C) minimizes side products like uncyclized intermediates .

Q. How to resolve contradictions in spectral data (e.g., ambiguous NMR assignments)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H coupling and 1H-13C connectivity .
  • X-ray crystallography : Validate stereochemistry and hydrogen bonding patterns. For example, crystal structures of analogous pyrano[3,2-c]pyridines reveal chair conformations in the dihydropyran ring, aiding in NMR peak assignment .

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps). For example, electron-withdrawing groups on the phenyl ring increase electrophilicity, potentially enhancing antiproliferative activity .
  • Molecular docking : Screen derivatives against target proteins (e.g., tubulin) using AutoDock Vina to prioritize synthesis .

Q. How to analyze structure-activity relationships (SAR) for antiproliferative activity?

  • Substituent variation : Compare IC₅₀ values of analogs with different aryl groups. For example, 3-bromophenyl derivatives show 2.5× higher activity against MCF-7 cells than dichlorophenyl analogs, suggesting halogen size impacts steric interactions .
  • Pharmacophore modeling : Identify critical motifs (e.g., nitrile, benzodioxole) for binding affinity using Schrödinger’s Phase .

Methodological Guidelines

Parameter Standard Protocol Advanced Optimization
Synthesis Ethanol reflux, 10–20 hours Ionic liquid catalysis, 6–8 hours
Purification Crystallization (DMF/ethanol) Column chromatography (SiO₂, CH₂Cl₂/MeOH)
Characterization 1H NMR, IR, HRMS 2D NMR, SC-XRD
Bioactivity Testing MTT assay (48-hour exposure) Live-cell imaging (apoptosis pathways)

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